Thiocyanic acid, 2-chlorophenyl ester
Description
These compounds are typically synthesized via nucleophilic substitution reactions between substituted phenols and thiocyanate reagents. Applications range from agrochemical intermediates to pharmaceutical precursors, depending on substituent effects .
Properties
CAS No. |
2457-37-6 |
|---|---|
Molecular Formula |
C7H4ClNS |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
(2-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H |
InChI Key |
GTRNNEIZBMNFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Alkali-Mediated Synthesis
The most established route involves the reaction of 2-chlorophenol with alkali metal thiocyanates (e.g., potassium thiocyanate, KSCN) under acidic or basic conditions. The general reaction proceeds as follows:
$$
\text{C}6\text{H}4\text{ClOH} + \text{KSCN} \rightarrow \text{C}6\text{H}4\text{ClOSCN} + \text{KOH}
$$
Key Parameters :
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance thiocyanate ion nucleophilicity.
- Temperature : Reflux conditions (80–100°C) are typical, requiring 4–12 hours for completion.
- Catalyst : Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate the reaction by protonating the phenolic oxygen, increasing electrophilicity.
Yield Optimization :
- Excess KSCN (1.5–2.0 equivalents) improves conversion.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems.
Mechanochemical Synthesis via Ball Milling
Solvent-Free Thiocyanation
A solvent-free, energy-efficient method employs ball milling to initiate mechanochemical thiocyanation:
Reagents :
- Ammonium thiocyanate (NH₄SCN) as the thiocyanate source.
- Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant.
- Silica (SiO₂) as a grinding auxiliary.
Procedure :
- 2-Chlorophenol (0.2 mmol) is mixed with SiO₂ (70–230 mesh) and milled at 25 Hz for 2 minutes.
- NH₄SCN (1.5 equiv) and (NH₄)₂S₂O₈ (1.5 equiv) are added, followed by milling at 25 Hz for 1 hour.
Advantages :
- Reaction Time : 1 hour vs. 12 hours in conventional methods.
- Yield : 67–89% for analogous aryl thiocyanates.
- Eco-Friendliness : Eliminates solvent waste and reduces energy input.
Phase-Transfer Catalysis (PTC)
Industrial-Scale Synthesis
Patent literature describes PTC-based methods for thiocyanate esters using 2,3-dichloro-1-propene and thiocyanate salts:
Reaction Scheme :
$$
\text{C}3\text{H}3\text{Cl}2 + \text{NaSCN} \xrightarrow{\text{PTC}} \text{C}3\text{H}_3\text{ClSCN} + \text{NaCl}
$$
Conditions :
- Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide).
- Diluent : Minimal solvent (≤5% wt/wt) or solvent-free.
- Temperature : 50–80°C.
Performance :
- Yield : Up to 97% for structurally related thiocyanates.
- Scalability : Continuous flow systems enable ton-scale production.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | KSCN, 2-chlorophenol, H₂SO₄ | Reflux, 12 h | 60–75% | Simplicity, low cost |
| Mechanochemical | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball milling, 1 h | 67–89% | Solvent-free, rapid |
| Phase-Transfer Catalysis | NaSCN, PTC, 2-chlorophenol | 50–80°C, 6 h | 85–97% | High yield, scalable |
Reaction Mechanisms and Byproduct Management
Nucleophilic Aromatic Substitution
The phenolic oxygen attacks the electrophilic sulfur in thiocyanate, displacing the leaving group (e.g., K⁺). Acid catalysts stabilize the transition state by protonating the oxygen.
Byproducts and Mitigation
- Isothiocyanate Formation : Competing rearrangement of SCN⁻ to NCS⁻ may occur, producing 2-chlorophenyl isothiocyanate. This is minimized by using excess thiocyanate and low temperatures.
- Oxidation Byproducts : Persulfate in mechanochemical methods may oxidize thiocyanate to sulfate; stoichiometric control limits this.
Industrial Production Insights
Continuous Flow Reactors
Modern facilities utilize automated flow systems for:
- Precise Temperature Control : Jacketed reactors maintain 50–80°C.
- In-Line Analytics : IR spectroscopy monitors conversion in real time.
- Waste Reduction : Solvent recovery loops achieve >90% recycling.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted phenyl esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
Thiocyanic acid, 2-chlorophenyl ester, also known as 2-(4-chlorophenyl)-2-oxoethyl thiocyanate, is an organosulfur compound with the molecular formula and a molecular weight of approximately 211.67 g/mol . This compound is characterized by a thiocyanate group (-SCN) attached to a chlorophenyl moiety and has a boiling point of 381.3 °C and a flash point of 184.4 °C, indicating its stability under standard conditions.
Chemical Synthesis
This compound serves as an intermediate in synthesizing other organosulfur compounds. The synthesis of this compound typically involves the reaction of 3,5-dimethyl-pyrazole-1-carbothioic acid amide with 2-chloro-1-(4-chlorophenyl)-ethanone. This reaction is conducted under heating conditions with iodine and potassium iodide as reagents in ethanol as a solvent. The process generally yields about 70% of the desired product after approximately three hours.
The reaction can be represented as follows:
3,5-Dimethyl-pyrazole-1-carbothioic acid amide + 2-Chloro-1-(4-chlorophenyl)-ethanone → this compound
Pharmaceutical Research
Research indicates that this compound may exhibit biological activities, particularly in antimicrobial and antifungal domains. Its derivatives have been studied for potential applications in drug development due to their ability to inhibit certain microbial growths. The unique structural features of this compound could enhance its activity against specific pathogens, making it a candidate for further pharmacological exploration.
Applications in Crop Protection
Thiazole-4-carboxylic acid esters and thioesters, which may be related to thiocyanic acid derivatives, have demonstrated potent fungicidal activity and can be used in crop protection . These compounds are suitable for controlling phytopathogenic harmful fungi in agriculture, horticulture, and forestry, as well as in animal health, the protection of materials, and the domestic and hygiene field .
Environmental Research
Research has been conducted on various chlorophenyl compounds for their algaecidal properties . For example, p-Chlorophenyl-2-thienyl-iodonium chloride was identified as an effective chemical for algal control, exhibiting a high degree of specificity for target algae such as Anabaena, Microcystis, and Oscillatoria . While this compound is not specifically mentioned in this context, the study highlights the potential of chlorophenyl compounds in environmental applications .
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiocyanic acid esters vary significantly in physical, chemical, and biological properties based on their substituents. Below is a detailed comparison with key analogs:
Structural and Molecular Properties
*Inferred properties based on structural analogs.
Physical Properties
- Melting Points: 4-Amino-2-fluorophenyl ester: 41–43°C Phenyl ester (unsubstituted): Likely lower than substituted analogs due to lack of polar groups. 2-Chlorophenyl ester*: Expected higher than phenyl ester due to Cl’s polarizability but lower than nitro-substituted derivatives.
- Solubility: Chlorine and nitro groups enhance solubility in polar solvents (e.g., acetone, DMSO) but reduce it in nonpolar media. Aliphatic esters (e.g., 2-aminoethyl) exhibit higher water solubility than aromatic analogs .
Reactivity and Stability
- Electron-Withdrawing Effects: Chlorine (2-Cl) and nitro (4-NO₂) groups activate the aryl ring toward electrophilic substitution but may reduce nucleophilic thiocyanate reactivity due to steric hindrance .
Thermal Stability :
- Aromatic esters generally exhibit higher stability than aliphatic analogs. For example, methylphenyl ester decomposes at ~200°C, while aliphatic esters may degrade at lower temperatures .
Q & A
Q. What are the established synthetic routes for thiocyanic acid, 2-chlorophenyl ester, and how can reaction conditions be optimized?
Thiocyanic acid esters are typically synthesized via nucleophilic substitution, where a halogenated aromatic compound (e.g., 2-chlorophenol) reacts with a thiocyanate salt (e.g., KSCN or NaSCN) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Key variables include temperature (60–100°C), reaction time (4–12 hours), and catalyst use (e.g., phase-transfer catalysts). Optimization can employ factorial design to evaluate interactions between variables (e.g., temperature, solvent ratio, and catalyst concentration). For example, a 2³ factorial design reduces experimental runs while identifying significant factors affecting yield .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and thiocyanate group integration.
- IR spectroscopy : Peaks near 2150 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-S stretch).
- Mass spectrometry (MS) : Molecular ion peaks ([M]⁺) matching the molecular weight (C₇H₄ClNOS, MW 185.63 g/mol) and fragmentation patterns.
- Elemental analysis : Validate empirical formula (C: 45.29%, H: 2.17%, Cl: 19.06%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or decomposition.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction engineering principles improve the scalability of this compound synthesis?
Optimization involves membrane separation technologies for purification (e.g., nanofiltration to remove unreacted 2-chlorophenol) and continuous-flow reactors to enhance heat/mass transfer. Process parameters (residence time, flow rate) can be modeled using computational fluid dynamics (CFD) to predict yield and selectivity. Pilot-scale studies should validate lab results under industrially relevant conditions .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., transition states in nucleophilic substitution).
- Molecular dynamics (MD) simulations : Study solvent effects on reaction kinetics.
- Reaction path search tools : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map potential energy surfaces and identify intermediates .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting yields or degradation rates)?
- Systematic meta-analysis : Compare experimental conditions (solvent, catalyst, temperature) across studies to identify outliers.
- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in measurements.
- Experimental replication : Conduct controlled trials with standardized protocols (e.g., ASTM methods) .
Q. What experimental designs are effective for studying the environmental degradation pathways of this compound?
- Accelerated degradation studies : Expose the compound to UV light, varying pH (3–11), and microbial consortia. Monitor degradation products via HPLC-MS or GC-MS.
- Fractional factorial design : Test interactions between environmental factors (temperature, humidity, oxidant concentration).
- Ecotoxicological assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of degradation intermediates .
Q. How can this compound be evaluated for potential biological applications (e.g., antimicrobial activity)?
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Structure-Activity Relationship (SAR) studies : Compare with analogs (e.g., 2-aminophenyl or 4-chlorophenyl esters) to identify pharmacophores.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
